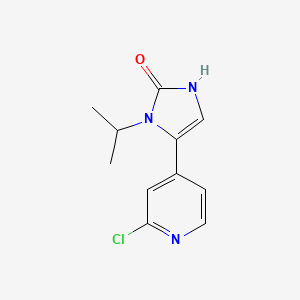
1-(1-(Methylthio)-5,6,7,8-tetrahydroisoquinolin-3-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-(Methylthio)-5,6,7,8-tetrahydroisoquinolin-3-yl)ethanone is a complex organic compound with a unique structure that includes a tetrahydroisoquinoline core substituted with a methylthio group and an ethanone moiety
准备方法
The synthesis of 1-(1-(Methylthio)-5,6,7,8-tetrahydroisoquinolin-3-yl)ethanone can be achieved through several synthetic routes. One common method involves the condensation of 1-(methylthio)benzyl chloride with a suitable isoquinoline derivative under basic conditions. The reaction typically proceeds through nucleophilic substitution, followed by cyclization and oxidation steps to yield the desired product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
1-(1-(Methylthio)-5,6,7,8-tetrahydroisoquinolin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the methylthio group, where nucleophiles such as amines or thiols replace the methylthio group.
Cyclization: Under acidic or basic conditions, the compound can undergo intramolecular cyclization to form various heterocyclic structures.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-(1-(Methylthio)-5,6,7,8-tetrahydroisoquinolin-3-yl)ethanone has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry: The compound is used in the development of new materials and catalysts for various industrial processes.
作用机制
The mechanism of action of 1-(1-(Methylthio)-5,6,7,8-tetrahydroisoquinolin-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial activity. The exact molecular pathways involved depend on the specific biological context and the target molecules.
相似化合物的比较
1-(1-(Methylthio)-5,6,7,8-tetrahydroisoquinolin-3-yl)ethanone can be compared with other similar compounds, such as:
1-(Methylthio)-2-phenylethanone: This compound has a similar structure but lacks the tetrahydroisoquinoline core, resulting in different chemical and biological properties.
1-(Methylthio)-3-phenylpropan-2-one: This compound has an additional carbon in the side chain, which affects its reactivity and biological activity.
1-(Methylthio)-4-phenylbutan-2-one: This compound has an even longer side chain, further altering its properties compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the tetrahydroisoquinoline core, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
184895-82-7 |
|---|---|
分子式 |
C12H15NOS |
分子量 |
221.32 g/mol |
IUPAC 名称 |
1-(1-methylsulfanyl-5,6,7,8-tetrahydroisoquinolin-3-yl)ethanone |
InChI |
InChI=1S/C12H15NOS/c1-8(14)11-7-9-5-3-4-6-10(9)12(13-11)15-2/h7H,3-6H2,1-2H3 |
InChI 键 |
GVUDWUFDPRDPFA-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=NC(=C2CCCCC2=C1)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Furo[2,3-d]pyridazin-4-ol](/img/structure/B11782837.png)



![2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxamide](/img/structure/B11782871.png)





![N-(2-Aminobenzo[d]thiazol-6-yl)-2-(2,4-dichloro-6-methylphenoxy)acetamide](/img/structure/B11782899.png)



